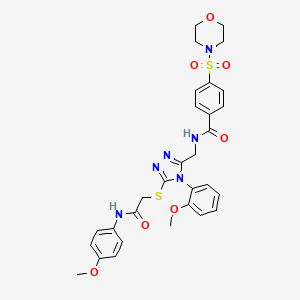

N-((4-(2-methoxyphenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide

Description

This compound is a 1,2,4-triazole derivative featuring a complex substitution pattern. Key structural elements include:

- 1,2,4-Triazole core: A heterocyclic ring known for its metabolic stability and versatility in medicinal chemistry .

- Methoxyphenyl substituents: The 2-methoxyphenyl group at position 4 and the 4-methoxyphenylamino moiety at the thioethyl side chain contribute to π-π stacking and hydrogen bonding interactions .

- Morpholinosulfonyl benzamide: The sulfonyl group enhances solubility, while the morpholine ring introduces conformational flexibility and polarity .

- Thioether linkage: The ethylthio bridge between the triazole and the acetamide group stabilizes the molecule against oxidative degradation compared to thiol-containing analogs .

Synthetic routes likely involve coupling reactions between functionalized triazole intermediates and activated benzamide derivatives, as seen in analogous compounds .

Properties

IUPAC Name |

N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N6O7S2/c1-41-23-11-9-22(10-12-23)32-28(37)20-44-30-34-33-27(36(30)25-5-3-4-6-26(25)42-2)19-31-29(38)21-7-13-24(14-8-21)45(39,40)35-15-17-43-18-16-35/h3-14H,15-20H2,1-2H3,(H,31,38)(H,32,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDLLVPXMKGSRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N6O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(2-methoxyphenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological effects, including antioxidant and anticancer properties, as well as detailed structural insights.

Structural Insights

The compound features several critical structural components:

- Triazole Ring : Known for its diverse pharmacological properties, the 1,2,4-triazole moiety significantly influences the compound's biological activity through its interactions with biological targets.

- Morpholino Group : This group enhances solubility and bioavailability, which are crucial for therapeutic efficacy.

- Methoxyphenyl and Sulfonyl Substituents : These groups may contribute to the compound's lipophilicity and overall pharmacokinetic profile.

Antioxidant Activity

Research indicates that derivatives of triazole compounds exhibit significant antioxidant properties. The antioxidant activity of similar compounds has been measured using various assays, such as the DPPH radical scavenging method. For instance, certain triazole derivatives have shown antioxidant activity greater than that of ascorbic acid .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, studies have demonstrated that triazole derivatives exhibit cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. In these assays, the compound showed higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells .

The mechanism by which this compound exerts its anticancer effects is likely multifaceted:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression.

- Induction of Apoptosis : Evidence suggests that triazole derivatives can activate apoptotic pathways in cancer cells.

- Antioxidant Defense : By reducing oxidative stress within cells, the compound may enhance cellular health and reduce tumorigenesis.

Case Studies and Research Findings

Recent studies have highlighted the significance of structural modifications in enhancing the biological activity of triazole derivatives. For example:

- Study on Structural Variants : A comparative study on various substituted triazoles revealed that specific substitutions at the phenyl ring significantly increased cytotoxicity against cancer cell lines .

- Hybrid Drug Development : Research into hybrid drugs combining triazole with other pharmacophores has shown promising results in enhancing both antioxidant and anticancer activities .

Scientific Research Applications

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the formation of a triazole ring, which is known for its biological activity. The synthesis typically involves:

- Formation of the Triazole Ring : The initial step involves the reaction of appropriate hydrazines with carbon disulfide to form thiosemicarbazones, which are then cyclized to form the triazole.

- Substitution Reactions : Subsequent reactions introduce various functional groups such as morpholino and sulfonyl moieties, enhancing solubility and biological activity.

- Characterization Techniques : The synthesized compound is characterized using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Antimicrobial Activity

Research has demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance:

- Mechanism of Action : Triazoles inhibit the synthesis of ergosterol, a critical component of fungal cell membranes, leading to cell death.

- In Vitro Studies : Various derivatives have shown effectiveness against a range of pathogens including Staphylococcus aureus and Escherichia coli. In one study, derivatives were tested for their inhibitory action against clinically isolated strains with promising results indicating their potential use as antimicrobial agents .

Anticancer Potential

The compound's structure suggests potential anticancer activity due to its ability to interact with cellular targets involved in cancer progression:

- Cell Line Studies : In vitro studies have shown that certain triazole derivatives can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism often involves the inhibition of key enzymes involved in cell proliferation .

| Compound | Cancer Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 | 15 | Apoptosis induction |

| Compound B | MCF7 | 20 | Enzyme inhibition |

Antifungal Applications

The antifungal properties of this class of compounds are particularly noteworthy:

- Resistance Management : With rising resistance to conventional antifungal agents, new triazole derivatives are being explored for their effectiveness against resistant strains. Research indicates that modifications in the triazole structure can lead to enhanced antifungal activity .

Case Study 1: Synthesis and Activity Evaluation

A study focused on synthesizing various 1,2,4-triazole derivatives revealed that specific substitutions on the phenyl rings significantly influenced their biological activity. The synthesized compounds were evaluated for their antimicrobial properties using standard susceptibility tests, demonstrating that certain modifications led to increased potency against both bacterial and fungal strains .

Case Study 2: Anticancer Efficacy

Another research effort investigated the anticancer effects of a series of triazole derivatives on human cancer cell lines. Results indicated that compounds with specific functional groups exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights structural and functional differences between the target compound and key analogs:

Key Observations:

Substituent Effects on Solubility: The target compound’s morpholinosulfonyl group provides superior solubility compared to non-sulfonated analogs (e.g., Compound 6l) and fluorophenyl derivatives . Hydrophobic substituents like benzyl () or trifluoromethyl furan () reduce aqueous solubility but enhance membrane permeability.

Electronic and Steric Influences: Methoxy groups in the target compound donate electron density, stabilizing charge-transfer interactions with enzyme active sites. Thioether vs. Thione: The target’s thioether linkage avoids tautomerization issues seen in thione-containing triazoles (), improving synthetic reproducibility .

Biological Activity Trends: Compounds with sulfonyl groups (e.g., target, ) show enhanced inhibitory activity in enzyme assays compared to non-sulfonated derivatives, likely due to polar interactions . Morpholine rings (target, ) may improve pharmacokinetic profiles by reducing plasma protein binding .

Q & A

Q. What are the recommended synthetic routes and characterization methods for this compound?

The compound is synthesized via multi-step protocols involving:

- Step 1 : Formation of the 1,2,4-triazole core through cyclization of thiosemicarbazide intermediates under reflux conditions in polar aprotic solvents (e.g., acetonitrile) .

- Step 2 : Introduction of the morpholinosulfonyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like potassium carbonate .

- Step 3 : Final functionalization using coupling agents (e.g., HATU) for amide bond formation . Characterization :

- NMR (¹H/¹³C) to confirm regiochemistry and substituent positions.

- HPLC-MS for purity assessment (>95%) and molecular weight verification .

Q. What spectroscopic techniques are critical for analyzing its stability under varying pH conditions?

- UV-Vis Spectroscopy : Monitor degradation kinetics (e.g., λmax shifts at pH 3–10) .

- Fluorescence Spectroscopy : Track aggregation or conformational changes in buffered solutions .

- FT-IR : Identify hydrolytic cleavage of sulfonamide or amide bonds .

Advanced Research Questions

Q. How can computational modeling guide the optimization of its acetylcholinesterase (AChE) inhibition?

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to AChE active sites (e.g., CAS and PAS regions). Compare docking scores (ΔG) with known inhibitors like donepezil .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories; analyze RMSD and hydrogen bond occupancy .

- QSAR : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with IC₅₀ values from enzymatic assays .

Q. How can researchers resolve contradictions in biological activity data across cell lines?

- Orthogonal Assays : Combine MTT (cell viability) with caspase-3/7 activation assays to distinguish cytostatic vs. apoptotic effects .

- Metabolic Profiling : Use LC-MS to identify metabolite interference (e.g., CYP450-mediated degradation) in divergent cell models .

- Structured Controls : Include reference compounds (e.g., paclitaxel for microtubule disruption) to validate assay conditions .

Q. What strategies improve reaction yields during scale-up synthesis?

- DoE Optimization : Apply factorial design to variables (temperature, solvent ratio, catalyst loading). For example, acetonitrile/water (4:1) at 60°C increases triazole cyclization yield by 22% .

- Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., sulfonamide hydrolysis) via precise residence time control .

- In-line Analytics : Use PAT tools (e.g., ReactIR) for real-time monitoring of intermediate formation .

Comparative Analysis and Structure-Activity Relationships (SAR)

Q. How do structural modifications influence its antimicrobial efficacy?

Q. What methodologies validate its target specificity in kinase inhibition assays?

- Kinase Profiling Panels : Use Eurofins KinaseProfiler™ to test selectivity across 100+ kinases. Prioritize hits with <30% residual activity .

- Crystallography : Resolve co-crystal structures with kinases (e.g., EGFR T790M) to identify critical hydrogen bonds (e.g., NH···O=S interactions) .

- Thermal Shift Assays : Measure ΔTm to quantify binding-induced stabilization of target proteins .

Data Reproducibility and Ethical Compliance

Q. What protocols ensure reproducibility in fluorescence-based cellular uptake studies?

- Standardized Cell Lines : Use ATCC-certified HeLa or HEK293 cells with consistent passage numbers .

- Quenching Controls : Add trypan blue (0.04%) to distinguish surface-bound vs. internalized compound .

- Cross-Lab Validation : Share raw flow cytometry data (FCS files) via repositories like FlowRepository .

Q. How should researchers address discrepancies in reported IC₅₀ values for anticancer activity?

- Meta-Analysis : Pool data from ≥3 independent studies; apply Bland-Altman plots to assess bias .

- Culture Conditions : Document serum type (e.g., FBS vs. charcoal-stripped) and oxygen levels (normoxia vs. hypoxia) .

- Compound Purity : Require third-party validation (e.g., elemental analysis) for batches used in assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.